molecular formula C7H7N5 B1269244 5-amino-3-(cyanomethyl)-1-methyl-1H-pyrazole-4-carbonitrile CAS No. 53871-49-1

5-amino-3-(cyanomethyl)-1-methyl-1H-pyrazole-4-carbonitrile

Cat. No.: B1269244
CAS No.: 53871-49-1
M. Wt: 161.16 g/mol
InChI Key: AKNBVYKHUHEZDT-UHFFFAOYSA-N
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Description

5-amino-3-(cyanomethyl)-1-methyl-1H-pyrazole-4-carbonitrile is a useful research compound. Its molecular formula is C7H7N5 and its molecular weight is 161.16 g/mol. The purity is usually 95%.
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Scientific Research Applications

Formation of Hexahydropyrazoloquinazolines

The reaction of 5-amino-3-(cyanomethyl)-1H-pyrazole-4-carbonitrile with certain cycloketols in acetic acid leads to the formation of new hexahydropyrazoloquinazolines. This reaction's mechanism has been studied and the product's structure confirmed through various forms of NMR spectroscopy (Dotsenko et al., 2018).

Synthesis of Hybrid Molecules

This compound, when prepared from malononitrile dimer and hydrazine, reacts with chloroacetyl chloride to form a specific acetamide. This product can further react with certain thiolates to yield hybrid molecules combining nicotinonitrile and pyrazole units (Dotsenko et al., 2020).

Crystal and Molecular Structure Analysis

The crystal and molecular structure of a derivative of 5-amino-3-(cyanomethyl)-1H-pyrazole-4-carbonitrile was analyzed, revealing its stabilization through intermolecular interactions. This offers insights into the compound's physical and chemical properties (Fathima et al., 2014).

Building Blocks in Synthetic Chemistry

This compound serves as a building block in synthetic organic chemistry, particularly for developing various biologically significant heterocyclic compounds. Its utility in one-pot multicomponent reactions has been highlighted in recent synthetic advances (Patel, 2017).

In Facilitating Synthesis Processes

It's used in a one-pot multicomponent protocol for synthesizing its derivatives, utilizing specific catalysts in water. This method offers high yield and points towards eco-friendly synthesis approaches (Poonam & Singh, 2019).

Catalysis Using Sodium Ascorbate

Sodium ascorbate was used as a catalyst for the synthesis of 5-aminopyrazole-4-carbonitriles, indicating the potential for greener, more efficient synthesis methods (Kiyani & Bamdad, 2018).

Synthesis of Adenosine Analogs

Chemical modification of this compound led to the development of novel adenosine analogs. These analogs were evaluated for their biological activity, including their cytotoxicity and antiviral properties (Berry et al., 1994).

Corrosion Inhibition Studies

Its derivatives have been studied for their potential as corrosion inhibitors, particularly for steel surfaces in acidic environments. This research contributes to the understanding of corrosion mechanisms and prevention (Abdel Hameed et al., 2020).

Future Directions

The future directions for the use of 5-amino-3-(cyanomethyl)-1-methyl-1H-pyrazole-4-carbonitrile could involve further exploration of its reactivity with different compounds and its potential applications in the synthesis of various heterocyclic compounds .

Biochemical Analysis

Biochemical Properties

5-amino-3-(cyanomethyl)-1-methyl-1H-pyrazole-4-carbonitrile plays a crucial role in biochemical reactions, particularly in the formation of hybrid molecules bearing nicotinonitrile and pyrazole units. This compound interacts with various enzymes and proteins, facilitating the formation of complex heterocyclic structures. For instance, it reacts with chloroacetyl chloride to form 2-chloro-N-(4-cyano-3-(cyanomethyl)-1H-pyrazol-5-yl)acetamide, which further reacts with 3-cyanopyridine-2-thiolates to yield hybrid molecules . These interactions highlight the compound’s ability to participate in diverse biochemical reactions, making it a valuable reagent in synthetic organic chemistry.

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to enter into condensation reactions with β-diketones and dibenzalacetone, leading to the formation of polyheterocyclic pyrazole derivatives . These derivatives can impact cellular processes by interacting with specific proteins and enzymes, thereby altering cell signaling and metabolic pathways.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various binding interactions with biomolecules. It can act as an enzyme inhibitor or activator, depending on the specific biochemical context. The compound’s ability to form stable complexes with enzymes and proteins allows it to modulate their activity, leading to changes in gene expression and cellular function . Additionally, the compound’s structure enables it to participate in nucleophilic substitution reactions, further influencing its biochemical activity.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound can undergo various chemical transformations, leading to the formation of different polyheterocyclic derivatives . These transformations can impact the compound’s bioavailability and efficacy, making it essential to monitor its stability and degradation in experimental settings.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects by modulating specific biochemical pathways. At higher doses, it can lead to toxic or adverse effects, such as enzyme inhibition or disruption of cellular processes . Understanding the dosage-dependent effects of this compound is crucial for its safe and effective use in biochemical research.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors to facilitate its biochemical activity. The compound’s ability to form stable complexes with enzymes allows it to participate in metabolic reactions, influencing metabolic flux and metabolite levels

Transport and Distribution

The transport and distribution of this compound within cells and tissues are influenced by its interactions with transporters and binding proteins. The compound’s ability to form stable complexes with specific proteins allows it to be efficiently transported and localized within cells . These interactions are critical for the compound’s bioavailability and efficacy, making it essential to understand its transport and distribution mechanisms.

Subcellular Localization

The subcellular localization of this compound is influenced by its targeting signals and post-translational modifications. The compound’s ability to interact with specific proteins and enzymes allows it to be directed to specific compartments or organelles within the cell . These interactions are crucial for the compound’s activity and function, highlighting the importance of understanding its subcellular localization in biochemical research.

Properties

IUPAC Name

5-amino-3-(cyanomethyl)-1-methylpyrazole-4-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7N5/c1-12-7(10)5(4-9)6(11-12)2-3-8/h2,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKNBVYKHUHEZDT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=C(C(=N1)CC#N)C#N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7N5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801222221
Record name 5-Amino-4-cyano-1-methyl-1H-pyrazole-3-acetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801222221
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

161.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

53871-49-1
Record name 5-Amino-4-cyano-1-methyl-1H-pyrazole-3-acetonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=53871-49-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Amino-4-cyano-1-methyl-1H-pyrazole-3-acetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801222221
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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